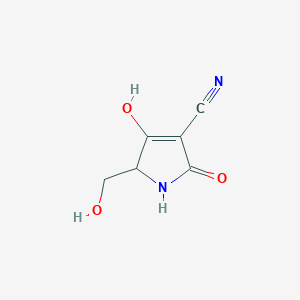
4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with hydroxy, hydroxymethyl, oxo, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and aldehyde, the compound can be synthesized through a series of condensation and cyclization reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its role in flavor chemistry.
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Used in the synthesis of biologically active molecules.
Uniqueness
4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its combination of functional groups and the resulting chemical reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carbonitrile |
InChI |
InChI=1S/C6H6N2O3/c7-1-3-5(10)4(2-9)8-6(3)11/h4,9-10H,2H2,(H,8,11) |
InChI Key |
UTQYRGYHWTVORN-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=C(C(=O)N1)C#N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882515.png)
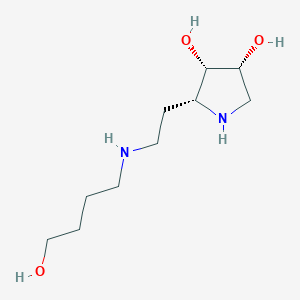
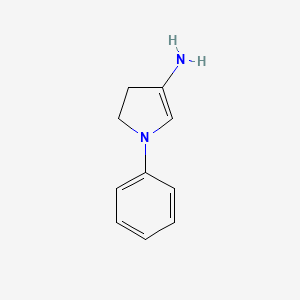
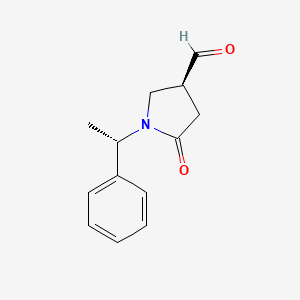
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)

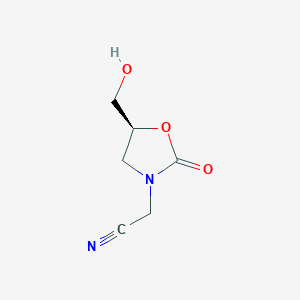

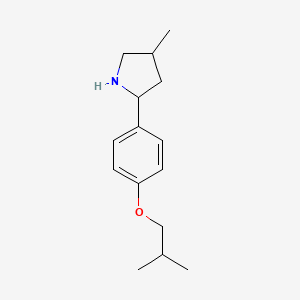
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
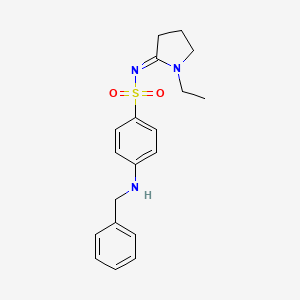

![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
